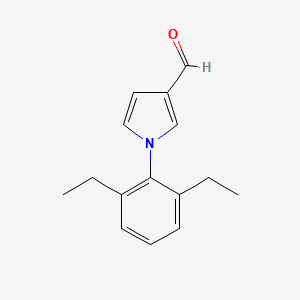
1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde” is a complex organic molecule. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a 2,6-diethylphenyl group, which is a phenyl group with ethyl substituents at the 2 and 6 positions .
Synthesis Analysis
While specific synthesis methods for “1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde” were not found, a related compound, “(2,6-diethylphenyl)- 5-oxopyrrolidine”, was synthesized and examined for its antibacterial effect .Applications De Recherche Scientifique
Application in Single-Molecule Magnetic Behavior
- Supramolecular Chains of High Nuclearity {Mn(III)25}: A study by (Giannopoulos et al., 2014) utilized a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand in coordinating paramagnetic transition metal ions. This research yielded a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior.
Biological and Antimicrobial Activities
- Antimicrobial Activity of Novel Chitosan Schiff Bases: A 2020 study by (Hamed et al.) explored the biological activity of heteroaryl pyrazole derivatives, including one structurally similar to the specified compound, showing effectiveness against various bacteria and fungi.
Synthetic Methodologies and Chemical Properties
Synthesis of Pyrrole Derivatives
The work of (Wang et al., 2017) demonstrated a synthetic method for pyrrole derivatives, offering insights into the chemical properties and potential applications of similar compounds.
Synthesis and Characterization of Novel Compounds
The synthesis of various pyrrole and pyrazole derivatives has been extensively studied, as seen in works by (Surmont et al., 2009) and (Viveka et al., 2015). These studies provide a basis for understanding the synthesis and potential applications of 1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde.
Orientations Futures
Propriétés
IUPAC Name |
1-(2,6-diethylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-13-6-5-7-14(4-2)15(13)16-9-8-12(10-16)11-17/h5-11H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADKCLODOLSPIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

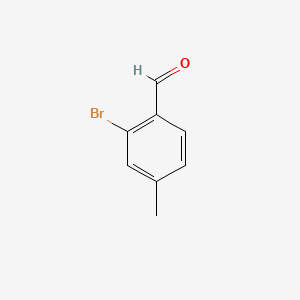
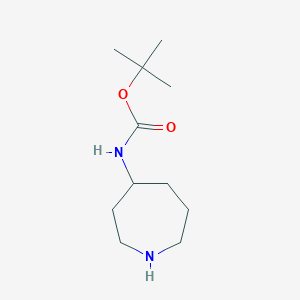
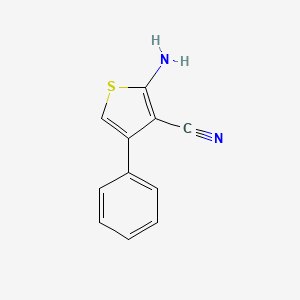
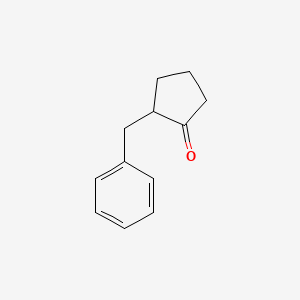

![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)
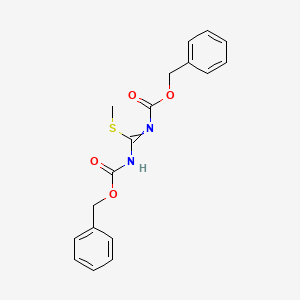

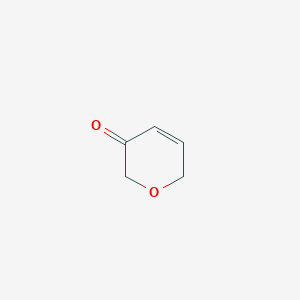
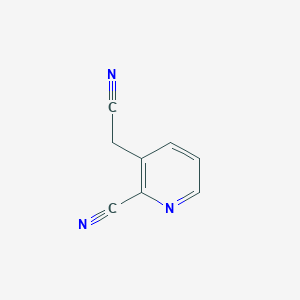
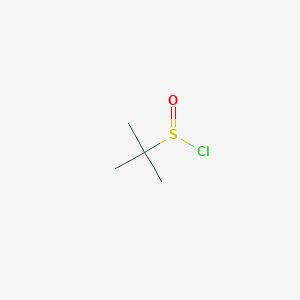
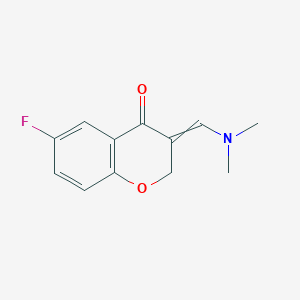

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)